molecular formula C16H13N3O2 B1208249 5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile

5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile

Cat. No. B1208249
M. Wt: 279.29 g/mol
InChI Key: SMTUPGSVCXEPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

Nitric Oxide Release and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a compound related to the specified chemical, has been studied for its ability to release nitric oxide under the action of thiol cofactors. This compound demonstrates significant vasodilatory activity and inhibits platelet aggregation, suggesting potential applications in cardiovascular research and therapeutics (Medana et al., 1994).

Synthesis and Antimicrobial Activities

The synthesis and antimicrobial activities of various triazole derivatives, including compounds structurally similar to 5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile, have been explored. These compounds have shown effectiveness against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Research

In the field of anticancer research, derivatives similar to the specified compound have been synthesized and evaluated for their effectiveness against cancer cell lines. These studies have highlighted the potential of such compounds in developing new anticancer drugs, particularly due to their selectivity towards certain cancer types like leukemia, renal, and breast cancer (Kachaeva et al., 2018).

Synthesis and Characterization in Energetic Materials

Derivatives of furazan, which are structurally related to the specified compound, have been synthesized and characterized for their application in energetic materials. These compounds demonstrate significant thermal stability and potential as primary explosives, suggesting their utility in material science and pyrotechnics (Ma et al., 2018).

Corrosion Inhibition Studies

Studies have been conducted on derivatives of 2-aminobenzene-1,3-dicarbonitriles, similar in structure to the specified compound, for their potential as corrosion inhibitors. These compounds have shown promising results in protecting metals against corrosion, highlighting their application in industrial chemistry and materials science (Verma et al., 2015).

Photophysical Studies

Research involving oxazole derivatives, which are structurally similar to 5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile, has been conducted to evaluate their photophysical properties. Such studies are crucial for developing new materials for optoelectronic applications (Zhang et al., 2013).

properties

Product Name

5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

5-(furan-2-ylmethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H13N3O2/c1-11-5-2-3-7-13(11)15-19-14(9-17)16(21-15)18-10-12-6-4-8-20-12/h2-8,18H,10H2,1H3

InChI Key

SMTUPGSVCXEPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CO3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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